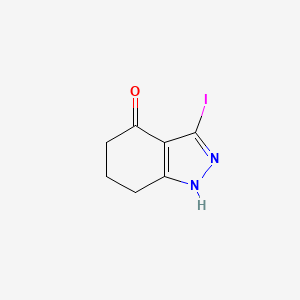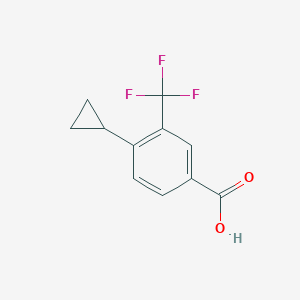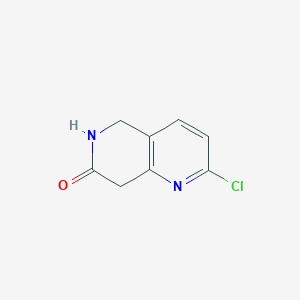
3-Methyl-2-(trifluoromethyl)phenylboronic acid
描述
3-Methyl-2-(trifluoromethyl)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is commonly used in the synthesis of biologically active compounds .
Synthesis Analysis
This compound is often used as a reactant in Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions . It is also used in the synthesis of 4-(2-trifluoromethyl)phenylpyrrolo[2,3-d]pyrimidine, a potential antagonist of corticotropin-releasing hormone .Molecular Structure Analysis
The linear formula of this compound is CF3C6H4B(OH)2 . Its molecular weight is 189.93 .Chemical Reactions Analysis
As mentioned earlier, this compound is involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, microwave-assisted Petasis reactions, and rhodium-catalyzed addition reactions .Physical And Chemical Properties Analysis
The compound is a white to pale yellow powder . It has a density of 1.4±0.1 g/cm3, a boiling point of 268.2±50.0 °C at 760 mmHg, and a flash point of 116.0±30.1 °C .作用机制
Target of Action
The primary target of 3-Methyl-2-(trifluoromethyl)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic chemistry .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the compound, acting as an organoboron reagent, transfers formally nucleophilic organic groups from boron to palladium . This process is part of the overall reaction mechanism, which also includes oxidative addition and reductive elimination steps .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in the synthesis of many complex organic compounds . The downstream effects include the formation of biologically active molecules .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of biologically active molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction conditions need to be mild and functional group tolerant . Additionally, the compound should be stored in a cool place, and the container should be kept tightly closed in a dry and well-ventilated place .
实验室实验的优点和局限性
3-Methyl-2-(trifluoromethyl)phenylboronic acid has several advantages for lab experiments, including its high yield and purity, its stability, and its ability to target specific biomolecules. However, this compound also has some limitations, including its cost and the potential for off-target effects. Additionally, this compound may not be suitable for certain experiments, depending on the biomolecule being targeted.
未来方向
There are several future directions for the use of 3-Methyl-2-(trifluoromethyl)phenylboronic acid in scientific research. One area of interest is the development of new drugs for the treatment of HIV and other viral infections, using this compound as a building block. Another area of interest is the development of new kinase inhibitors, which may be useful in the treatment of cancer and other diseases. Additionally, this compound may be useful in the development of new agrochemicals, such as herbicides and fungicides. Overall, this compound is a versatile and useful compound in scientific research, with many potential applications in drug design and other fields.
科学研究应用
3-Methyl-2-(trifluoromethyl)phenylboronic acid has been widely used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. It is commonly used as a building block in the synthesis of various compounds, including HIV-1 protease inhibitors, kinase inhibitors, and anti-inflammatory agents. This compound has also been used in the synthesis of agrochemicals, such as herbicides and fungicides.
安全和危害
生化分析
Biochemical Properties
The role of 3-Methyl-2-(trifluoromethyl)phenylboronic acid in biochemical reactions is primarily associated with its ability to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction, which is widely used in organic chemistry
Cellular Effects
Given its involvement in Suzuki-Miyaura cross-coupling reactions, it may influence cell function by participating in the synthesis of biologically active molecules . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is largely associated with its role in Suzuki-Miyaura cross-coupling reactions In these reactions, the compound may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Metabolic Pathways
It is known that organoboron compounds can be involved in a variety of metabolic processes
属性
IUPAC Name |
[3-methyl-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2/c1-5-3-2-4-6(9(13)14)7(5)8(10,11)12/h2-4,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILUDOBLZPUYIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1383576-04-2 | |
| Record name | [3-methyl-2-(trifluoromethyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



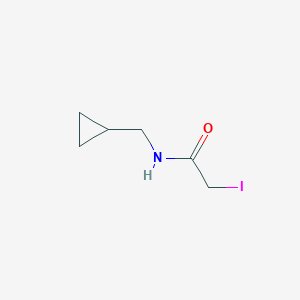
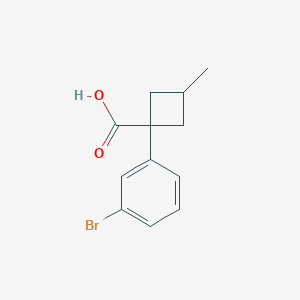
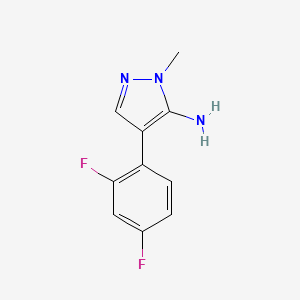
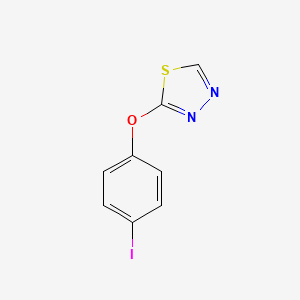
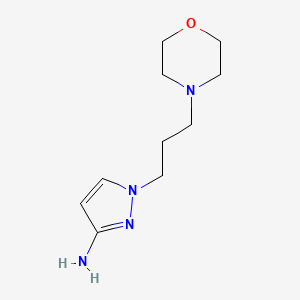
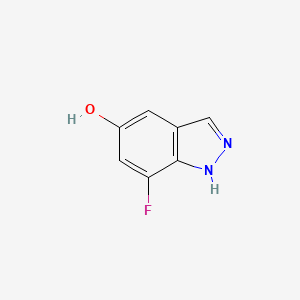

![spiro[2H-chromene-3,1'-cyclopropane]-4-one](/img/structure/B3391066.png)
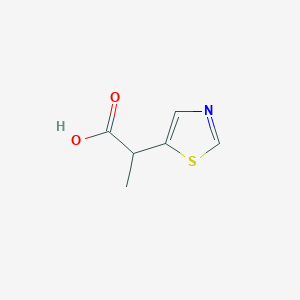
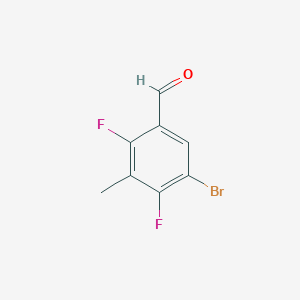
![7-Ethoxybenzo[d]thiazol-2-amine](/img/structure/B3391080.png)
